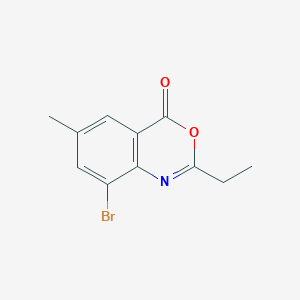

8-bromo-2-ethyl-6-methyl-4H-3,1-benzoxazin-4-one

Description

Properties

IUPAC Name |

8-bromo-2-ethyl-6-methyl-3,1-benzoxazin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-3-9-13-10-7(11(14)15-9)4-6(2)5-8(10)12/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCOFQLKPEQMPLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(C=C(C=C2Br)C)C(=O)O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-2-ethyl-6-methyl-4H-3,1-benzoxazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of o-bromoaniline derivatives and ethyl acetoacetate, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

8-bromo-2-ethyl-6-methyl-4H-3,1-benzoxazin-4-one undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxides .

Scientific Research Applications

Synthesis and Reactivity

The synthesis of 8-bromo-2-ethyl-6-methyl-4H-3,1-benzoxazin-4-one typically involves the reaction of anthranilic acid derivatives with acetic anhydride or other acylating agents. This compound exhibits significant reactivity towards nucleophiles, facilitating the formation of various heterocyclic compounds.

Medicinal Chemistry

This compound has been studied for its potential therapeutic properties. Its derivatives are investigated for:

- Antimicrobial Activity : Several studies have reported that benzoxazinones exhibit antibacterial and antifungal properties, making them candidates for new antimicrobial agents.

- Anti-inflammatory Effects : Research indicates that certain benzoxazinone derivatives can inhibit inflammatory pathways, suggesting potential use in treating inflammatory diseases.

Agrochemicals

The compound's structural features contribute to its application in agrochemicals:

- Herbicides and Pesticides : Benzoxazinones are known to possess herbicidal properties. The bromine substituent enhances biological activity, making derivatives effective as herbicides.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

- Synthesis of Heterocycles : It can react with various nucleophiles (e.g., hydrazine) to produce quinazolinones and other heterocyclic compounds, which are valuable in drug discovery.

Case Studies

Mechanism of Action

The mechanism of action of 8-bromo-2-ethyl-6-methyl-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Effects on Spectral Properties

Key spectral data (NMR, IR, MS) for benzoxazinones vary significantly with substituent identity and position. For example:

- 6-Chloro-2-((4-chlorophenoxy)methyl)-4H-3,1-benzoxazin-4-one (3i): ¹H-NMR: Aromatic protons at δ 7.45–7.85 ppm; methylene protons (OCH₂) at δ 5.35 ppm. IR: C=O stretch at 1720 cm⁻¹, C-O-C at 1240 cm⁻¹ .

- 8-Bromo-2-ethyl-6-methyl-4H-3,1-benzoxazin-4-one :

- Expected ¹H-NMR : Methyl (CH₃) at δ ~2.4 ppm (singlet), ethyl (CH₂CH₃) at δ 1.3–1.5 ppm (triplet) and δ 2.7–3.0 ppm (quartet). Bromine’s deshielding effect would shift adjacent aromatic protons to δ 7.8–8.2 ppm.

- IR : Similar C=O stretch (~1720 cm⁻¹), with bromine’s mass effect broadening absorption bands .

Table 1: Spectral Comparison of Select Benzoxazinones

Electronic and Steric Modifications

Herbicidal Activity

Substituents at positions 2 and 4 on the benzene ring critically influence herbicidal potency. For example:

- 3m (2,4-dichlorophenoxy): IC₅₀ = 0.18 µM (comparable to 2,4-D herbicide).

- 3o (2,4-dibromo analog) : IC₅₀ = 0.22 µM .

The bromine in this compound may mimic halogenated herbicidal agents, though its activity depends on substituent synergy.

Table 2: Herbicidal IC₅₀ Values of Benzoxazinones

| Compound | Substituents | IC₅₀ (µM) |

|---|---|---|

| 3m | 2,4-dichlorophenoxy | 0.18 |

| 3o | 2,4-dibromo | 0.22 |

| 8-Bromo-2-ethyl-6-methyl | 8-Br, 2-Et, 6-Me | Pending |

Enzyme Inhibition

Benzoxazinones substituted with electron-withdrawing groups (e.g., bromine) show enhanced inhibition of enzymes like Cathepsin G (CatG):

Stability

- Hydrolysis Sensitivity: 2-Alkyl-substituted benzoxazinones (e.g., ethyl) are hygroscopic and prone to hydrolysis, necessitating anhydrous workup .

- Bromine Stability: Bromine’s electronegativity stabilizes the oxazinone ring against nucleophilic attack compared to methoxy or methyl groups .

Biological Activity

8-Bromo-2-ethyl-6-methyl-4H-3,1-benzoxazin-4-one is a heterocyclic compound characterized by its unique benzoxazinone core structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing various studies, mechanisms of action, and potential applications.

The molecular formula of this compound is C11H10BrNO2, with a molecular weight of approximately 268.1066 g/mol. The compound features a bromine substituent at the 8-position and ethyl and methyl groups at the 2 and 6 positions, respectively. The presence of these substituents is believed to influence its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have shown that the compound demonstrates effective inhibition against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0048 mg/mL |

| Escherichia coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

The compound's effectiveness against these pathogens suggests its potential as a therapeutic agent in treating infections caused by resistant strains .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

One study demonstrated that the compound could reduce cell viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating effective cytotoxicity at micromolar concentrations . The exact mechanisms are still being elucidated but may involve the modulation of signaling pathways associated with cell survival and apoptosis.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Interaction : It could interact with cellular receptors involved in signaling pathways that regulate apoptosis.

- Oxidative Stress Induction : The compound might induce oxidative stress in microbial cells or cancer cells, leading to cell death.

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological assays:

- Antibacterial Assay : A study tested multiple derivatives of benzoxazinones, including 8-bromo-2-ethyl-6-methyl derivatives, showing promising results against resistant bacterial strains .

- Cytotoxicity Testing : In vitro assays on human cancer cell lines revealed that treatment with this compound led to significant reductions in cell viability compared to untreated controls .

Q & A

Q. What are the established synthetic routes for 8-bromo-2-ethyl-6-methyl-4H-3,1-benzoxazin-4-one, and how can reaction conditions be optimized?

Methodological Answer:

- Key Synthesis Steps :

- Intermediate Preparation : Brominated anthranilic acid derivatives are reacted with acyl chlorides (e.g., benzoyl chloride) in pyridine at 0°C to form benzoxazinone intermediates. TLC (hexane:ethyl acetate, 2:1) monitors reaction completion .

- Functionalization : Refluxing intermediates with amino reagents (e.g., metformin, hydrazides) in glacial acetic acid introduces substituents. Ethanol recrystallization ensures purity, confirmed via TLC (cyclohexane:ethyl acetate, 2:1) .

- Optimization Tips :

Q. How do structural modifications at the 2-ethyl and 6-methyl positions influence the compound’s physicochemical properties?

Methodological Answer :

- Analytical Techniques :

- FT-IR : Track carbonyl (C=O, ~1705 cm⁻¹) and C-Br (~528 cm⁻¹) stretching frequencies to confirm structural integrity .

- 1H NMR : Monitor alkyl proton environments (e.g., 2.51 ppm for methyl groups in dimethyl carbamimidoyl derivatives) to assess substitution patterns .

- Impact of Substituents :

Q. What spectroscopic methods are critical for confirming the purity and identity of this compound?

Methodological Answer :

- Multi-Technique Validation :

- TLC : Use silica gel G-plates with cyclohexane:ethyl acetate (2:1) to confirm homogeneity .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 241.06 for C₉H₆BrNO₂) .

- X-Ray Crystallography : Resolve crystal packing (e.g., monoclinic systems with P2₁/c space groups) for absolute configuration confirmation .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the biological activity of this compound derivatives?

Methodological Answer :

- In Silico Workflow :

- Target Selection : Prioritize enzymes (e.g., Haemonchus contortus acetylcholinesterase) based on structural homology .

- Docking Protocols : Use AutoDock Vina with Lamarckian GA algorithms. Validate poses via RMSD clustering (<2.0 Å) .

- ADMET Profiling : Predict bioavailability (e.g., SwissADME) and toxicity (e.g., ProTox-II) to prioritize synthetic targets .

- Case Study : Derivatives with electron-withdrawing groups (e.g., Br at position 8) showed enhanced anthelmintic activity (IC₅₀ = 12 µM) via hydrophobic binding pockets .

Q. How can researchers resolve contradictions in biological activity data across different studies?

Methodological Answer :

- Critical Factors to Investigate :

- Assay Conditions : Compare solvent systems (e.g., DMSO vs. ethanol) and concentrations; DMSO >1% may inhibit bacterial growth, skewing results .

- Cell Lines/Organisms : Activity against E. coli vs. S. aureus may vary due to membrane permeability differences.

- Statistical Validation : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance of IC₅₀ variations .

- Recommendation : Replicate assays in triplicate under standardized conditions (e.g., 10 µg/mL in Mueller-Hinton broth) .

Q. What strategies improve the stability of this compound under physiological conditions?

Methodological Answer :

- Degradation Pathways :

- Stabilization Methods :

Q. How can X-ray crystallography elucidate intermolecular interactions in crystalline forms of this compound?

Methodological Answer :

- Crystallization Protocol :

- Key Interactions :

Data Contradiction Analysis

Q. Why do some studies report high antibacterial activity for this compound, while others show negligible effects?

Methodological Resolution :

- Hypothesis Testing :

- Strain-Specificity : Test against Gram-negative (E. coli) vs. Gram-positive (B. subtilis) strains; outer membrane differences may limit uptake .

- Resistance Mechanisms : Screen for efflux pump overexpression (e.g., via RT-qPCR of acrB in E. coli).

- Compound Purity : Verify via HPLC (≥95% purity; C18 column, acetonitrile:water gradient) to rule out impurity interference .

Q. How do solvent polarity and reaction temperature influence the regioselectivity of substitutions in this compound?

Methodological Answer :

- Case Study :

- Polar Solvents (DMF) : Favor nucleophilic attack at position 3 due to stabilized transition states.

- Non-Polar Solvents (Toluene) : Promote electrophilic substitution at position 6 via charge localization .

- Temperature Effects : Reactions at 80°C yield kinetically controlled products, while 120°C favors thermodynamic control .

Q. What are the limitations of current synthetic methods, and how can mechanochemistry address them?

Methodological Answer :

- Traditional Challenges :

- Long reaction times (3–4 h reflux) and solvent waste .

- Mechanochemical Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.